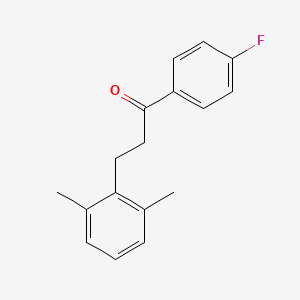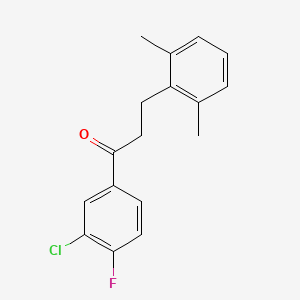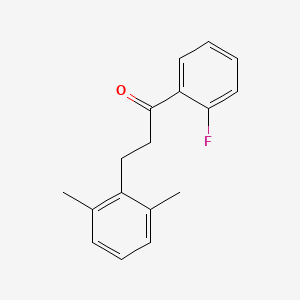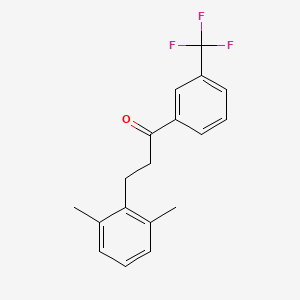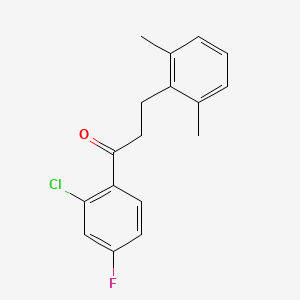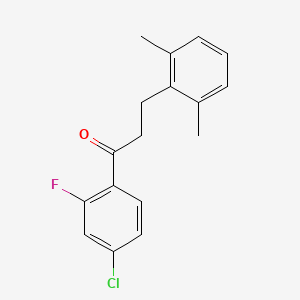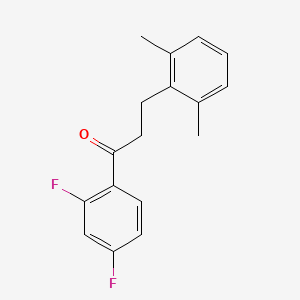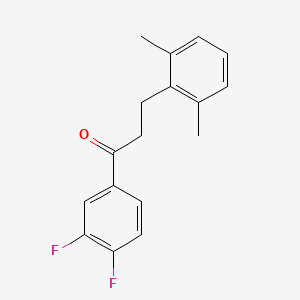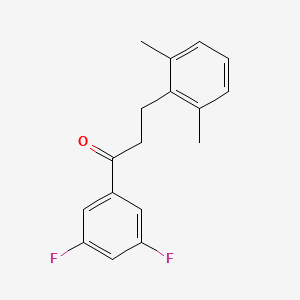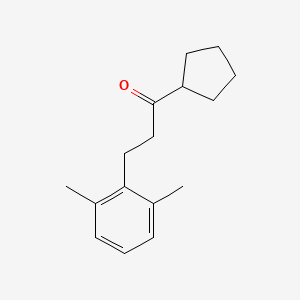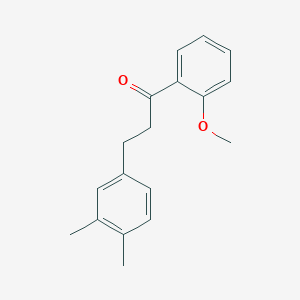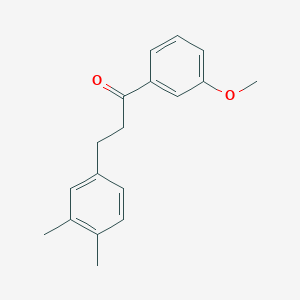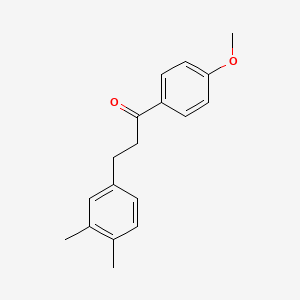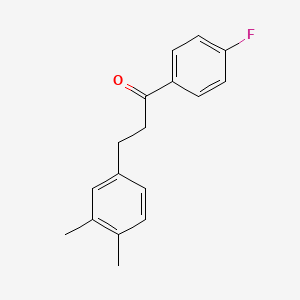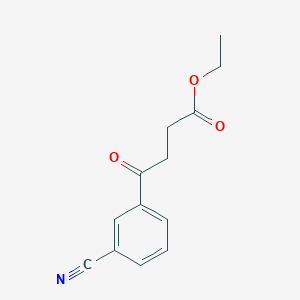
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate, also known as ethyl cyanoacetate, is an important organic compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl cyanoacetate is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Metabolic Pathway Insights :
- Mephenytoin, a drug with a somewhat related structure, was studied for its metabolic pathways in humans. The major metabolite, identified through various analytical techniques, highlights the significance of understanding the metabolic fate of such compounds (Küpfer et al., 1980).
Toxicokinetics and Biomarker Identification :
- Ethyl tert-butyl ether (ETBE) exposure was studied to understand its uptake, disposition, and proposed metabolites. This research can be insightful for studying similar ethyl compounds and understanding their kinetics and potential impact on human health (Nihlen et al., 1998).
Forensic Science Applications :
- Research into the inhalation and transdermal resorption of hand sanitizer ethanol and its conversion into ethyl glucuronide in urine reflects the importance of understanding the biological fate of ethyl compounds in forensic contexts (Arndt et al., 2014).
Clinical Toxicology :
- The study of 4-Methylpyrazole as an alternative treatment for ethylene glycol intoxication demonstrates the clinical importance of researching ethyl compounds and related antidotes in toxicology (Baud et al., 1986).
Propriétés
IUPAC Name |
ethyl 4-(3-cyanophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDINRTTLLMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-cyanophenyl)-4-oxobutyrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

